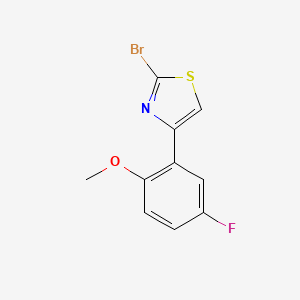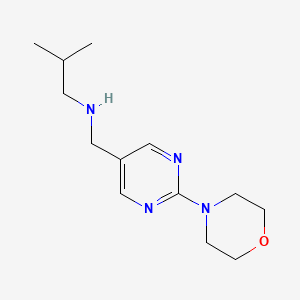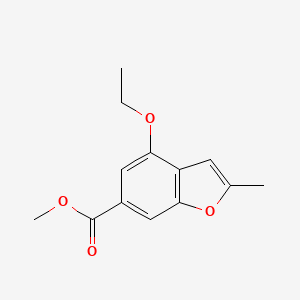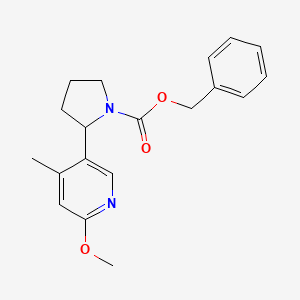
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, fluorine, and methoxy groups. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) and conditions such as acidic or basic environments.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiazoles, while nucleophilic substitution can produce various substituted thiazoles .
Aplicaciones Científicas De Investigación
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(5-chloro-2-methoxyphenyl)thiazole
- 2-Bromo-4-(5-fluoro-2-hydroxyphenyl)thiazole
- 2-Bromo-4-(5-fluoro-2-methylphenyl)thiazole
Uniqueness
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7BrFNOS |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |
Clave InChI |
TYJJGFYMTWXUHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)
![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)










